tert-butyl (2S)-2-(hydroxymethyl)-4-(trifluoromethyl)-2,5-dihydropyrrole-1-carboxylate tert-butyl (2S)-2-(hydroxymethyl)-4-(trifluoromethyl)-2,5-dihydropyrrole-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18638016
InChI: InChI=1S/C11H16F3NO3/c1-10(2,3)18-9(17)15-5-7(11(12,13)14)4-8(15)6-16/h4,8,16H,5-6H2,1-3H3/t8-/m0/s1
SMILES:
Molecular Formula: C11H16F3NO3
Molecular Weight: 267.24 g/mol

tert-butyl (2S)-2-(hydroxymethyl)-4-(trifluoromethyl)-2,5-dihydropyrrole-1-carboxylate

CAS No.:

Cat. No.: VC18638016

Molecular Formula: C11H16F3NO3

Molecular Weight: 267.24 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (2S)-2-(hydroxymethyl)-4-(trifluoromethyl)-2,5-dihydropyrrole-1-carboxylate -

Specification

Molecular Formula C11H16F3NO3
Molecular Weight 267.24 g/mol
IUPAC Name tert-butyl (2S)-2-(hydroxymethyl)-4-(trifluoromethyl)-2,5-dihydropyrrole-1-carboxylate
Standard InChI InChI=1S/C11H16F3NO3/c1-10(2,3)18-9(17)15-5-7(11(12,13)14)4-8(15)6-16/h4,8,16H,5-6H2,1-3H3/t8-/m0/s1
Standard InChI Key DXKFQVGYXPRPDW-QMMMGPOBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC(=C[C@H]1CO)C(F)(F)F
Canonical SMILES CC(C)(C)OC(=O)N1CC(=CC1CO)C(F)(F)F

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a 2,5-dihydropyrrole core, a five-membered nitrogen-containing heterocycle. Key structural elements include:

  • Stereochemistry: The (2S) configuration ensures enantioselective interactions in biological systems .

  • Trifluoromethyl Group: Positioned at C4, this moiety enhances metabolic stability and membrane permeability .

  • Hydroxymethyl Substituent: At C2, this group provides a site for further functionalization via esterification or oxidation .

  • tert-Butoxycarbonyl (Boc) Protecting Group: The N-Boc group facilitates selective deprotection during multi-step syntheses .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₆F₃NO₃
Molecular Weight267.25 g/mol
Boiling PointNot reported
Melting Point40–44°C (for related analogs)
LogP (Predicted)1.31–1.48
SolubilityOrganic solvents (e.g., DCM)

Synthesis and Manufacturing Processes

Synthetic Routes

The compound is typically synthesized through a multi-step sequence:

  • Pyrrole Ring Formation: Cyclization of γ-amino alcohols or ketones using N-acylation/alkylation strategies .

  • Trifluoromethyl Introduction: Electrophilic trifluoromethylation via Umemoto reagents or transition-metal catalysis .

  • Stereochemical Control: Asymmetric catalysis (e.g., Jacobsen epoxidation) or chiral auxiliary methods to establish the (2S) configuration .

  • Boc Protection: Reaction with di-tert-butyl dicarbonate under basic conditions .

A representative protocol from AChemBlock involves:

  • Starting material: (S)-2-(hydroxymethyl)pyrrolidine

  • Trifluoromethylation: CF₃I/CuI in DMF at 80°C

  • Boc protection: Boc₂O, DMAP, CH₂Cl₂ .

Process Optimization

  • Catalysis: Palladium-mediated cross-coupling improves yield (e.g., 72% in Suzuki-Miyaura reactions) .

  • Green Chemistry: Solvent-free conditions or ionic liquids reduce environmental impact .

Chemical Reactivity and Stability

Functional Group Transformations

  • Ester Hydrolysis: The Boc group is cleavable under acidic conditions (e.g., TFA/DCM) .

  • Hydroxymethyl Oxidation: Conversion to aldehyde or carboxylic acid derivatives via TEMPO/NaClO₂ .

  • Trifluoromethyl Stability: Resists nucleophilic substitution but undergoes radical-mediated C–F activation .

Degradation Pathways

  • Thermal Decomposition: Above 200°C, decarboxylation and pyrrole ring aromatization occur .

  • Photostability: UV exposure induces radical formation at the trifluoromethyl group .

SupplierPurityPrice (5g)Availability
AChemBlock95%$2,7008–12 weeks
AstaTech95%$2,73560 days
PharmaBlock Sciences>98%$3,100In stock

Industrial Use Cases

  • Pharmaceutical Intermediates: Key precursor for DPP-4 inhibitors (e.g., Saxagliptin analogs) .

  • Agrochemicals: Enhances fungicidal activity in crop protection agents .

  • Materials Science: Monomer for fluorinated polymers with low dielectric constants .

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